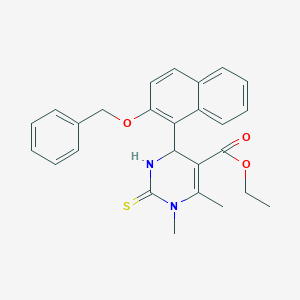

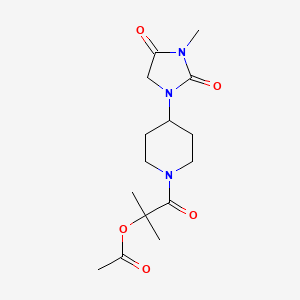

![molecular formula C15H17N3O3S B2560491 2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone CAS No. 459845-44-4](/img/structure/B2560491.png)

2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

説明

The compound “2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone” is a complex organic molecule that contains several functional groups. It has a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This ring is attached to a 4-methoxyphenyl group and a sulfanyl-linked pyrrolidin-1-ylethanone group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring could impart rigidity to the molecule, while the methoxyphenyl and pyrrolidin-1-ylethanone groups could influence its overall polarity and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The 1,3,4-oxadiazole ring might undergo reactions typical of heterocycles, while the sulfanyl group could be involved in various redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,3,4-oxadiazole ring could affect its electronic properties, while the methoxyphenyl and pyrrolidin-1-ylethanone groups could influence its solubility and stability .科学的研究の応用

Role of Non-covalent Interactions in Supramolecular Architectures

A study by (Sharma et al., 2019) explored the crystal packing of derivatives containing the biologically active 1,2,4-oxadiazol moiety, highlighting the importance of lone pair-π interaction and halogen bonding. These interactions contribute significantly to the stability and formation of supramolecular architectures, offering insights into the structural design of new compounds for various applications.

Antimicrobial Activities of Thiazoles and Fused Derivatives

The synthesis and evaluation of antimicrobial activities of thiazole and its fused derivatives, as reported by (Wardkhan et al., 2008), demonstrate the potential of such compounds in developing new antimicrobials. These findings may guide the design of compounds with enhanced biological activities, including those related to the query compound.

Organotin(IV) Complexes with Antimicrobial Potentials

Research on organotin(IV) complexes derived from similar structural frameworks (Singh et al., 2016) has shown promising antimicrobial activities, suggesting the potential of incorporating the query compound into metal complexes for enhanced biological efficacy.

Synthesis and Optical Properties

The synthesis and characterization of novel heterocyclic compounds, including their optical and thermal properties, as conducted by (Shruthi et al., 2019), highlight the relevance of such compounds in materials science, potentially applicable for the query compound in creating materials with specific optical properties.

Corrosion Inhibition Properties

Studies on oxadiazole derivatives as corrosion inhibitors, such as the one by (Bouklah et al., 2006), reveal the application of these compounds in protecting metals against corrosion. This suggests potential industrial applications for the query compound in similar contexts.

作用機序

Target of Action

The compound “2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone” contains an oxadiazole ring, which is a heterocyclic compound. Oxadiazole derivatives have been known to interact with various biological targets such as enzymes, receptors, and ion channels .

Mode of Action

Oxadiazole derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Oxadiazole derivatives have been involved in a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). Without specific studies, it’s hard to determine these properties for “2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone”. The presence of the methoxy group and the oxadiazole ring could potentially influence these properties .

Result of Action

The result of the compound’s action would depend on its specific target and mode of action. Oxadiazole derivatives have been associated with a variety of biological activities, including anti-inflammatory, antibacterial, and anticancer effects .

Action Environment

The action, efficacy, and stability of “2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound’s stability could also be affected by light and heat .

将来の方向性

特性

IUPAC Name |

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-20-12-6-4-11(5-7-12)14-16-17-15(21-14)22-10-13(19)18-8-2-3-9-18/h4-7H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLAAWWVRFMQJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401329231 | |

| Record name | 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49727774 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |

CAS RN |

459845-44-4 | |

| Record name | 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

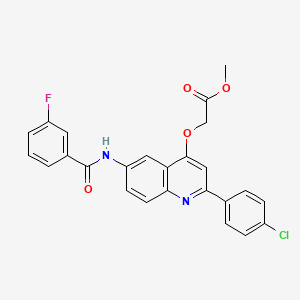

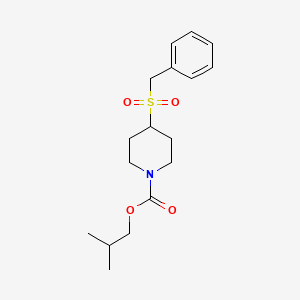

![3-{[3-(Morpholin-4-yl)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2560413.png)

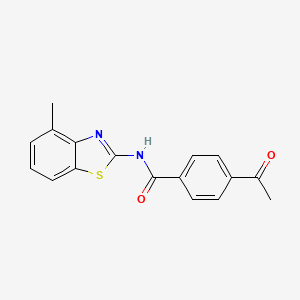

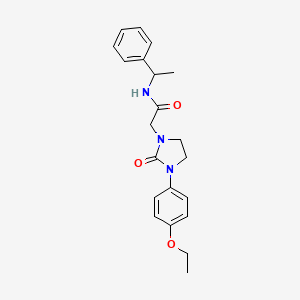

![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride](/img/structure/B2560414.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2560417.png)

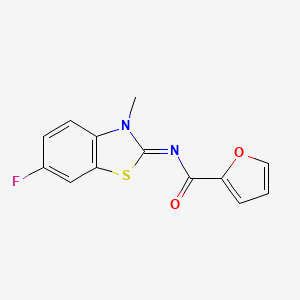

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2560422.png)

![4-[[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2560428.png)

![3-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2560429.png)